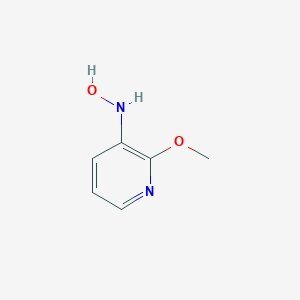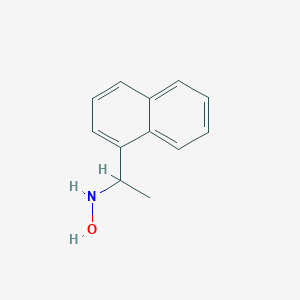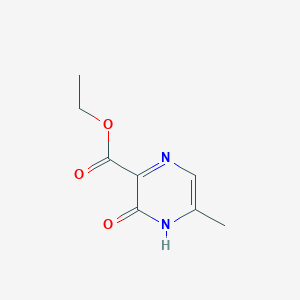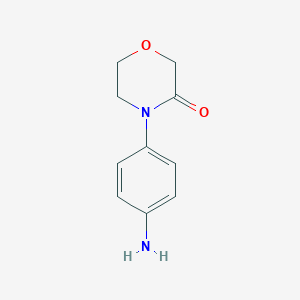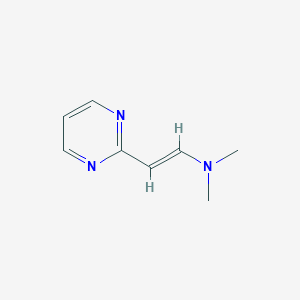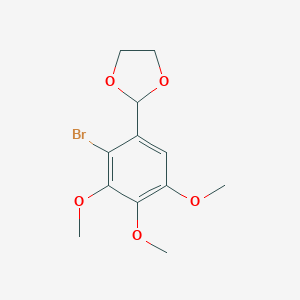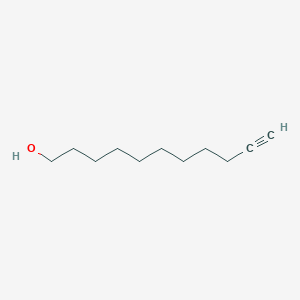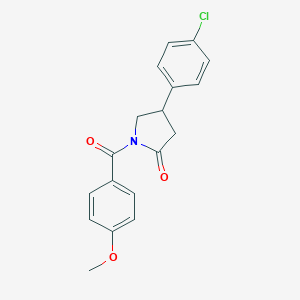
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is a chemical compound that belongs to the family of pyrrolidinones. It is also known as N-(4-chlorophenyl)-4-methoxybenzoylpyrrolidin-2-one or C16H14ClNO3. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the production of prostaglandins and cytokines, which are known to play a crucial role in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Several studies have reported the biochemical and physiological effects of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is its high potency and selectivity towards COX-2 inhibition. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.
Orientations Futures
There are several future directions for the research on 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone. One of the primary directions is the development of new drugs based on this compound for the treatment of pain and inflammation-related disorders. Another direction is the investigation of its potential applications in other fields such as agriculture and material science. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is reliable and efficient, and it has been extensively studied for its potential applications in medicinal chemistry. It inhibits the production of pro-inflammatory cytokines and COX-2, leading to a reduction in inflammation and pain. Despite its low solubility in water, it has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, and further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone involves the reaction between 4-chlorobenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidin-2-one to give the final product. This method has been reported in several research articles and is considered a reliable and efficient method for the synthesis of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Propriétés
Numéro CAS |
137427-79-3 |
|---|---|
Nom du produit |
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone |
Formule moléculaire |
C18H16ClNO3 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-(4-methoxybenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H16ClNO3/c1-23-16-8-4-13(5-9-16)18(22)20-11-14(10-17(20)21)12-2-6-15(19)7-3-12/h2-9,14H,10-11H2,1H3 |
Clé InChI |
UGMOFEZUZCRWSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(CC2=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CC(CC2=O)C3=CC=C(C=C3)Cl |
Synonymes |
4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



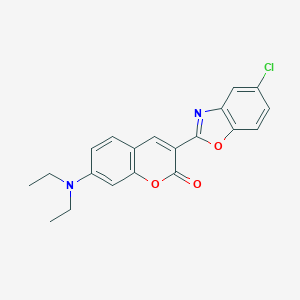
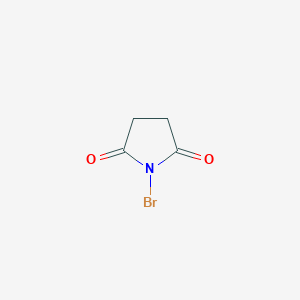
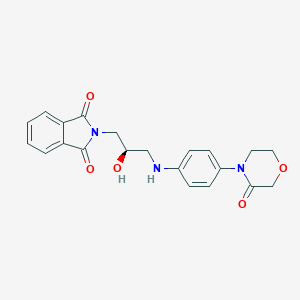
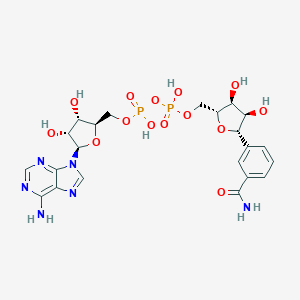
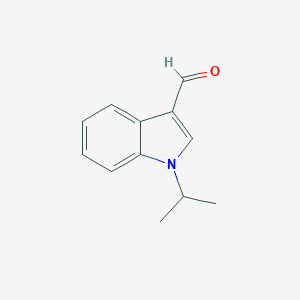
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
